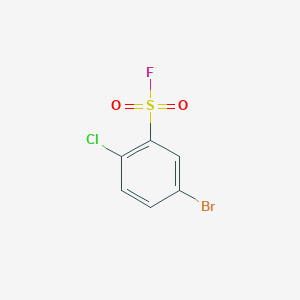

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride

Description

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride (CAS: 1934434-93-1) is a halogenated aromatic sulfonyl fluoride with the molecular formula C₆H₃BrClFO₂S and a molecular weight of 273.50 g/mol. It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals and agrochemicals. Key properties include its storage requirement under an inert atmosphere at 2–8°C and its classification as a Class 8 hazardous material (corrosive) with the UN# 3261 .

Properties

IUPAC Name |

5-bromo-2-chlorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGCZGNHGHPKND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-bromo-2-chlorobenzene. One common method is the reaction of 5-bromo-2-chlorobenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride intermediate, which is then fluorinated using a fluorinating agent like hydrogen fluoride (HF) or sulfur tetrafluoride (SF4) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Catalysts: Palladium (Pd) for coupling reactions

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Biaryl Compounds: Formed by coupling reactions

Scientific Research Applications

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives and as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition, particularly sulfonyl fluoride-based inhibitors that target serine proteases.

Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as enzyme inhibitors.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorobenzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This covalent modification disrupts the enzyme’s function, making it a valuable tool for studying enzyme activity and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-bromo-2-chlorobenzene-1-sulfonyl fluoride with structurally related sulfonyl halides and derivatives:

Key Differences

Reactivity :

- The fluoride derivative (C₆H₃BrClFO₂S) is less reactive in nucleophilic substitution reactions compared to the chloride (C₆H₃BrCl₂O₂S) due to the stronger C–F bond . This makes the fluoride more stable but less versatile in reactions requiring facile leaving groups.

- The hydroxybenzenesulfonyl chloride (C₆H₄BrClO₃S) contains a hydroxyl group, enabling hydrogen bonding and increased solubility in polar solvents .

Safety Profile :

- The fluoride’s hazard profile emphasizes acute toxicity (H302) and corrosivity (H314) , while the chloride primarily poses risks for skin sensitization (H317) and eye irritation (H319) .

Synthetic Utility :

- Sulfonyl chlorides (e.g., CAS 81226-68-8) are widely used in synthesizing sulfonamide drugs, as seen in the preparation of WD repeat-containing protein inhibitors .

- Sulfonyl fluorides, though less reactive, are gaining traction in click chemistry and covalent inhibitor design due to their hydrolytic stability .

Research Findings and Commercial Availability

Pricing and Packaging :

Stability and Storage :

- The fluoride requires stringent storage conditions (inert atmosphere, 2–8°C ) to prevent hydrolysis, whereas the chloride is stored at ambient temperature .

Biological Activity

5-Bromo-2-chlorobenzene-1-sulfonyl fluoride (BCBSF) is an organic compound notable for its significant biological activity, particularly as an enzyme inhibitor. This article explores its chemical properties, biological interactions, and applications in research and industry.

BCBSF has the molecular formula and a molecular weight of 273.50 g/mol. The compound features a benzene ring substituted with bromine, chlorine, and a sulfonyl fluoride group, which imparts unique reactivity characteristics. The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a valuable tool in biochemical research.

The biological activity of BCBSF primarily arises from its ability to interact with nucleophilic sites on target enzymes. The sulfonyl fluoride group forms covalent bonds with amino acids, particularly those containing serine residues at their active sites. This covalent modification leads to the inhibition of enzyme activity, making BCBSF a potent inhibitor in various biochemical pathways.

Applications in Research

BCBSF is utilized extensively in biochemical research for studying enzyme mechanisms and potential therapeutic applications. Its reactivity allows researchers to probe the functions of serine proteases and other enzymes that possess nucleophilic active sites.

Case Studies

- Enzyme Inhibition Studies : In studies involving serine proteases, BCBSF has been shown to effectively inhibit enzyme activity by covalently modifying the active site serine residue. This inhibition can be quantitatively assessed using IC50 values, demonstrating its potency as an inhibitor.

- Chemical Probes Development : BCBSF has been used to develop sulfonyl fluoride-based chemical probes that selectively engage target proteins in cellular environments. For instance, modifications of BCBSF have led to the creation of ligands that bind to cereblon, a component of the E3 ubiquitin ligase complex, enhancing our understanding of protein degradation pathways in cells .

Comparative Analysis with Similar Compounds

The following table summarizes key features of BCBSF compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H3BrClFO2S | Strong enzyme inhibitor; high reactivity towards nucleophiles |

| 2-Bromo-4-chlorobenzene-1-sulfonyl fluoride | C6H3BrClFO2S | Different positioning affects reactivity |

| 2-Bromo-5-fluorobenzene-1-sulfonyl fluoride | C6H3BrFClO2S | Fluorine substitution alters electronic properties |

Research Findings

Recent studies have highlighted the versatility of BCBSF in various applications:

- Enzyme Mechanism Exploration : BCBSF has been employed to elucidate the mechanisms of serine proteases through kinetic studies and structural analysis post-inhibition.

- Therapeutic Potential : The compound's ability to selectively inhibit specific enzymes positions it as a candidate for drug development targeting diseases where these enzymes play critical roles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.